![molecular formula C18H24N2O6 B14008042 Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate CAS No. 51865-67-9](/img/structure/B14008042.png)
Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate, also known as diethyl N-[4-(methylamino)benzoyl]-L-glutamate, is a chemical compound with the molecular formula C17H24N2O5 and a molecular weight of 336.38 g/mol . This compound is a derivative of glutamic acid and is characterized by the presence of a benzoyl group substituted with a formyl(methyl)amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate typically involves the reaction of diethyl N-(p-aminobenzoyl)-L-glutamate with methylating agents. One common method includes a one-pot process of benzylation and methylation, followed by debenzylation using palladium on carbon (Pd/C) as a catalyst . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the formyl group to other functional groups.
Substitution: The benzoyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the benzoyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate involves its interaction with specific molecular targets. It acts as an antifolate by inhibiting enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of nucleic acids and amino acids, leading to the suppression of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: A well-known antifolate drug used in cancer therapy.
Pemetrexed: Another antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Raltitrexed: Used in the treatment of colorectal cancer.
Uniqueness
Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate is unique due to its specific substitution pattern on the benzoyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
51865-67-9 |
|---|---|
Molekularformel |
C18H24N2O6 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
diethyl 2-[[4-[formyl(methyl)amino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C18H24N2O6/c1-4-25-16(22)11-10-15(18(24)26-5-2)19-17(23)13-6-8-14(9-7-13)20(3)12-21/h6-9,12,15H,4-5,10-11H2,1-3H3,(H,19,23) |
InChI-Schlüssel |
ACZXKHUAGFRWOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)N(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



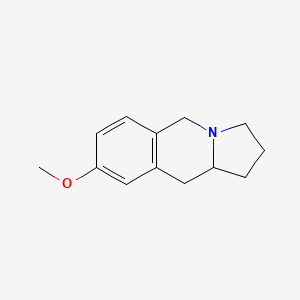
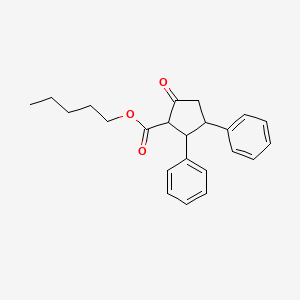
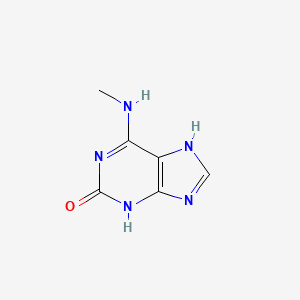
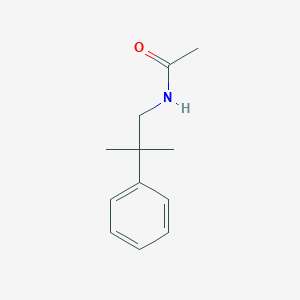

![Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14008004.png)
![2,2'-(1,4-Phenylene)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B14008010.png)
![5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14008011.png)
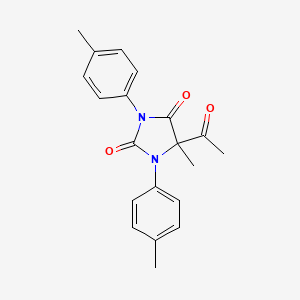
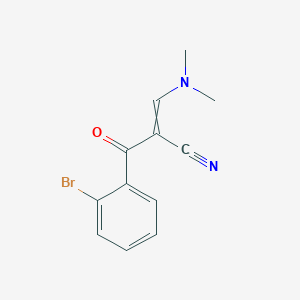
![(Benzylimino)diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14008050.png)


